A Technical Guide to the Structural Elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
A Technical Guide to the Structural Elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Introduction: The Imperative of Structural Certainty
In the landscape of drug discovery and development, the precise molecular architecture of a chemical entity is its foundational principle. It dictates function, reactivity, and biological interaction. Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound featuring a confluence of pharmacologically significant motifs: a thiazole ring, a piperazine moiety, and an ethyl ester group. Such structures are of high interest in medicinal chemistry, with analogs showing potential as antipsychotic, antidepressant, or antimicrobial agents.
The unequivocal confirmation of its structure is not merely an academic exercise; it is a critical checkpoint for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. An erroneous structural assignment can invalidate extensive biological data and lead to costly developmental dead ends.
This guide presents a comprehensive, multi-technique approach to the structural elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.[1][2][3][4] This integrated workflow ensures the highest degree of scientific integrity and trustworthiness in the final assignment.
The Analytical Workflow: An Integrated Strategy
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to determine the molecular weight of the compound with high precision.[2] By using High-Resolution Mass Spectrometry (HRMS), we can obtain a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the elemental formula—a critical, non-negotiable starting point. Furthermore, the fragmentation pattern generated during tandem MS (MS/MS) experiments provides vital clues about the molecule's substructures, acting as a preliminary roadmap for our subsequent NMR analysis.[5]
Expected Data & Interpretation
For Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (C₁₀H₁₅N₃O₂S), the calculated monoisotopic mass is 241.0888 Da.
-
Molecular Ion ([M+H]⁺): In positive-ion ESI-MS, we expect a prominent peak at m/z 242.0966, corresponding to the protonated molecule. The high-resolution measurement of this peak must align with the calculated value for C₁₀H₁₆N₃O₂S⁺.
-
Isotopic Pattern: The presence of a sulfur atom will be indicated by a characteristic [M+H+2]⁺ peak at m/z 244.09, approximately 4.4% of the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.
Fragmentation Analysis
The molecule is expected to fragment at its weakest points. The piperazine ring and the ester group are common sites of cleavage.[6][7]
Caption: Predicted MS/MS fragmentation pathway.
Data Summary: Predicted Mass Fragments
| m/z (Calculated) | Proposed Fragment | Notes |
| 242.0966 | [C₁₀H₁₆N₃O₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 214.0653 | [C₈H₁₂N₃O₂S]⁺ | Loss of ethene (C₂H₄) from the ethyl group |
| 197.0548 | [C₈H₁₀N₃OS]⁺ | Loss of the ethoxy radical (•OC₂H₅) |
| 156.0286 | [C₅H₆N₃S]⁺ | Resulting from cleavage within the piperazine ring |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 242.1) for collision-induced dissociation (CID) with argon, using a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the constitution. It is the definitive method for establishing atom-to-atom connectivity.[8] ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR accounts for every carbon atom in the structure. By integrating data from both, along with 2D NMR experiments like HMBC, we can piece together the molecular skeleton with absolute confidence.
¹H NMR - Expected Spectrum & Interpretation
-
Ethyl Group: This will present as a classic quartet (~4.3 ppm) for the -O-CH₂- protons, coupled to a triplet (~1.3 ppm) for the -CH₃ protons. The downfield shift of the CH₂ is due to the deshielding effect of the adjacent oxygen atom.
-
Thiazole Ring: A single proton is attached to the thiazole ring at position 5. This will appear as a sharp singlet, typically in the aromatic region (~7.5-8.0 ppm).
-
Piperazine Ring: The four protons on the carbons adjacent to the thiazole (positions 2' and 6') will be chemically equivalent and appear as a triplet or multiplet (~3.6 ppm). The four protons on the carbons adjacent to the N-H group (positions 3' and 5') will appear as a separate triplet or multiplet, slightly upfield (~3.0 ppm).
-
Piperazine N-H: A broad singlet, often around 2.5-3.5 ppm. Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.
¹³C NMR - Expected Spectrum & Interpretation
-
Carbonyl Carbon: The ester C=O carbon is the most deshielded, appearing far downfield (~162 ppm).
-
Thiazole Carbons: The three carbons of the thiazole ring will appear in the ~115-165 ppm range. C2 (attached to the piperazine) will be the most downfield, followed by C4 (attached to the ester).
-
Piperazine Carbons: Two distinct signals are expected in the aliphatic region, corresponding to the two sets of equivalent carbons (~45-55 ppm).
-
Ethyl Carbons: The -O-CH₂- carbon will be around 61 ppm, while the terminal -CH₃ carbon will be the most upfield signal, around 14 ppm.
Data Summary: Predicted NMR Assignments
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ethyl -CH₃ | ~1.3 ppm (triplet, 3H) | ~14 ppm |
| Ethyl -CH₂- | ~4.3 ppm (quartet, 2H) | ~61 ppm |
| Piperazine -CH₂- (N-H side) | ~3.0 ppm (multiplet, 4H) | ~45 ppm |
| Piperazine -CH₂- (Thiazole side) | ~3.6 ppm (multiplet, 4H) | ~52 ppm |
| Piperazine N-H | ~3.2 ppm (broad singlet, 1H) | - |
| Thiazole C5-H | ~7.8 ppm (singlet, 1H) | ~118 ppm |
| Thiazole C4 | - | ~145 ppm |
| Thiazole C2 | - | ~165 ppm |
| Ester C=O | - | ~162 ppm |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire 16-32 scans with a 90° pulse and a relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire 1024-2048 scans using a proton-decoupled pulse sequence.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Confirmatory D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the N-H proton signal.
-
2D NMR (Optional but Recommended): Acquire HMBC and HSQC spectra to unambiguously correlate proton and carbon signals, confirming the connectivity between the piperazine and thiazole rings.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.[1][9] While NMR and MS determine the atomic arrangement and formula, IR validates that the expected bond types (C=O, N-H, C-O) are indeed present. This provides a crucial layer of self-validation; if a strong carbonyl stretch were absent, for example, it would immediately call the proposed ester structure into question.
Expected Data & Interpretation
-
N-H Stretch: A moderate, sharp absorption peak is expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring.[10]
-
C-H Stretches: Aliphatic C-H stretches from the ethyl and piperazine groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).
-
C=O Stretch: A very strong, sharp absorption band around 1710-1730 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[11]
-
C=N / C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations within the thiazole ring.[12]
-
C-O Stretch: A strong band in the fingerprint region, typically 1200-1250 cm⁻¹, corresponding to the C-O single bond of the ester.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| ~3350 | N-H Stretch (Amine) | Medium, Sharp |
| 2850-2980 | C-H Stretch (Aliphatic) | Medium-Strong |
| ~1720 | C=O Stretch (Ester) | Strong, Sharp |
| 1500-1620 | C=N / C=C (Thiazole Ring) | Medium |
| ~1240 | C-O Stretch (Ester) | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.
Conclusion: A Triangulated and Trustworthy Assignment
The structural elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is achieved not by a single measurement, but by the robust synthesis of complementary data from three orthogonal analytical techniques.
-
Mass Spectrometry establishes the correct elemental formula (C₁₀H₁₅N₃O₂S).
-
Infrared Spectroscopy confirms the presence of the required functional groups (N-H, C=O, C-O).
-
NMR Spectroscopy provides the definitive map of atomic connectivity, confirming the ethyl ester, the substitution pattern of the thiazole, and the linkage to the piperazine ring.
Each piece of evidence reinforces the others, creating a self-validating dataset that supports the proposed structure with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures that the structural foundation upon which further research and development are built is both solid and trustworthy.
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